Roniciclib - 1223498-69-8

Roniciclib

Catalog Number: EVT-287661
CAS Number: 1223498-69-8
Molecular Formula: C18H21F3N4O3S
Molecular Weight: 430.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Roniciclib has been investigated for the treatment of Small Cell Lung Carcinoma.
Roniciclib is an orally bioavailable cyclin dependent kinase (CDK) inhibitor with potential antineoplastic activity. Roniciclib selectively binds to and inhibits the activity of CDK1/Cyclin B, CDK2/Cyclin E, CDK4/Cyclin D1, and CDK9/Cyclin T1, serine/threonine kinases that play key roles in the regulation of the cell cycle progression and cellular proliferation. Inhibition of these kinases leads to cell cycle arrest during the G1/S transition, thereby leading to an induction of apoptosis, and inhibition of tumor cell proliferation. CDKs are often dysregulated in cancerous cells.

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide []

Compound Description: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) []. EGFR TKIs are a class of drugs that block the activity of EGFR, a protein involved in cell growth and signaling. This compound has shown promising results in treating cancers with specific EGFR mutations, particularly T790M and L858R mutations [].

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide []

Compound Description: This compound, N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide, is another example of a third-generation EGFR TKI []. Similar to the previous compound, it demonstrates efficacy in targeting EGFR mutations, specifically T790M [].

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide []

Compound Description: As a third-generation EGFR TKI, N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide demonstrates the ongoing research efforts to develop effective therapies for EGFR-driven cancers [].

Source and Classification

Roniciclib is derived from the class of compounds known as CDK inhibitors, which are designed to disrupt the activity of cyclin-dependent kinases that play critical roles in cell cycle progression. The compound has been investigated in clinical trials, demonstrating efficacy in combination with chemotherapy agents for treating advanced cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of roniciclib involves several key steps that can be optimized to improve yield and efficiency. The methods typically utilized include:

  1. Initial Reaction: The synthesis begins with the formation of key intermediates through nucleophilic substitution reactions.
  2. Cyclization: Intermediate compounds undergo cyclization to form the core structure of roniciclib.
  3. Final Modifications: Further chemical modifications are performed to refine the structure, ensuring the desired biological activity.
Molecular Structure Analysis

Structure and Data

Roniciclib features a complex molecular structure characterized by a fused bicyclic framework. Its molecular formula is C₁₇H₁₆ClFN₄O, with a molecular weight of approximately 346.9 g/mol. The compound exhibits specific stereochemistry that is crucial for its binding affinity to CDK9.

The structural representation includes:

  • A chlorinated aromatic ring
  • A fluorinated pyridine moiety
  • Multiple nitrogen atoms contributing to its basicity and interaction capabilities

This structural complexity is essential for its function as a selective CDK inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

Roniciclib undergoes various chemical reactions during its synthesis and biological activity:

  1. Nucleophilic Substitution: This reaction is pivotal in forming key intermediates during synthesis.
  2. Cyclization Reactions: These reactions help establish the bicyclic structure necessary for CDK inhibition.
  3. Binding Interactions: In biological contexts, roniciclib interacts with CDK9 through hydrogen bonding and hydrophobic interactions, stabilizing the inhibitor-enzyme complex .

The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and catalyst presence.

Mechanism of Action

Process and Data

Roniciclib exerts its antitumor effects primarily through the inhibition of CDK9, which plays a vital role in transcriptional regulation by phosphorylating RNA polymerase II. By inhibiting CDK9 activity:

  • Transcriptional Blockade: The compound prevents the phosphorylation of RNA polymerase II, leading to decreased transcription of genes essential for cell proliferation.
  • Cell Cycle Arrest: This inhibition results in cell cycle arrest, particularly at the G2/M phase, ultimately inducing apoptosis in cancer cells .

Studies have shown that roniciclib effectively decreases levels of Aurora A kinase, further contributing to its anticancer activity by disrupting mitotic processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Roniciclib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range suitable for pharmaceutical applications.

These properties are crucial for formulating effective drug delivery systems.

Applications

Scientific Uses

Roniciclib has significant applications in both clinical and research settings:

  1. Cancer Therapy: It is primarily investigated for use in treating various cancers, including small-cell lung cancer and medullary thyroid cancer.
  2. Research Tool: Roniciclib serves as a valuable tool for studying CDK functions and their roles in cell cycle regulation.
  3. Combination Therapies: It is often evaluated in combination with other chemotherapeutic agents to enhance therapeutic efficacy against resistant cancer types .
Introduction to Roniciclib and Cyclin-Dependent Kinase (CDK) Inhibition

Overview of CDKs in Cellular Regulation and Oncogenesis

Role of CDKs in Cell Cycle Progression and Transcriptional Control

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that function as master regulators of eukaryotic cellular processes. These enzymes require binding with cyclin proteins for full activation and orchestrate two fundamental biological processes: cell cycle progression and transcriptional regulation. The CDK family comprises 21 members, classified into:

  • Cell-cycle CDKs (CDK1, CDK2, CDK4, CDK6, CDK3): Drive sequential phases of the cell division cycle. CDK4/6-cyclin D complexes initiate G1 phase progression by phosphorylating retinoblastoma protein (Rb), releasing E2F transcription factors to activate genes required for S-phase entry. CDK2-cyclin E/A complexes facilitate G1/S transition and S-phase completion, while CDK1-cyclin B complexes govern G2/M transition and mitotic events [9] [7].
  • Transcriptional CDKs (CDK7, CDK8, CDK9, CDK11): Regulate RNA polymerase II (RNA Pol II) activity. CDK7 (component of TFIIH) phosphorylates the RNA Pol II carboxy-terminal domain (CTD) to initiate transcription. CDK9 (component of P-TEFb) promotes transcriptional elongation via CTD phosphorylation [1] [6].

Table 1: Classification and Functions of Major CDKs

CDK ClassRepresentative MembersPrimary FunctionsAssociated Cyclins
Cell-cycleCDK1G2/M transition, Mitotic progressionA, B
CDK4/6G1 progression, Rb phosphorylationD1, D2, D3
CDK2G1/S transition, S-phase progressionE, A
TranscriptionalCDK7Transcription initiation, CAK activityH
CDK9Transcriptional elongationT1, T2
CDK12/13mRNA processing, DNA damage responseK

CDKs serve as molecular checkpoints, ensuring precise coordination between DNA replication, chromosome segregation, and gene expression programs. Their activities are tightly regulated through cyclin availability, inhibitory phosphorylations, and CDK inhibitor proteins (CKIs) like INK4 and CIP/KIP families [9] [10].

Dysregulation of CDK Pathways in Malignancies

Genomic and epigenetic alterations in CDK pathways are ubiquitous across human cancers. Key mechanisms include:

  • Cyclin D Overexpression: Amplification of CCND1 (cyclin D1 gene) occurs in ~50% of breast cancers and subsets of lymphomas, leading to hyperphosphorylation of Rb and unrestrained G1/S transition [9].
  • CDK4/6 Amplification: Observed in sarcomas, glioblastomas, and melanomas, driving Rb inactivation independent of cyclin D [7] [9].
  • INK4a/ARF Locus Deletion: Loss of CDKN2A (encoding p16INK4a) occurs in >50% of pancreatic cancers and glioblastomas, removing critical inhibition of CDK4/6 [10].
  • Transcriptional CDK Dysregulation: CDK9 overexpression sustains oncogene expression (e.g., MYC) in hematological malignancies and solid tumors by prolonging mRNA half-life of survival proteins [1] [6].

TCGA database analyses reveal CDK overexpression correlates with poor prognosis: CDK1 is elevated in 70.8% of cancers (e.g., lung, bladder), CDK4 in 75%, and CDK9 in multiple tumor types [7] [9]. This ubiquitous dysposition makes CDKs compelling therapeutic targets.

Rationale for Pan-CDK Inhibition in Cancer Therapy

While selective CDK4/6 inhibitors (e.g., palbociclib) show efficacy in hormone receptor-positive breast cancer, their utility is constrained by several factors:

  • Tumor Heterogeneity: Malignancies often harbor concurrent alterations in multiple CDKs (e.g., CDK1/2/9 overexpression alongside CDK4/6), creating compensatory pathways that bypass selective inhibition [3] [9].
  • RB-Deficient Cancers: Selective CDK4/6 inhibitors require intact Rb for efficacy, yet Rb loss occurs in >25% of cancers (e.g., small-cell lung cancer, triple-negative breast cancer) [1] [6].
  • Transcriptional Addiction: Oncogenes like MYC induce "transcriptional addiction," creating dependency on CDK7/9 for survival protein synthesis—a vulnerability not addressed by cell-cycle-specific inhibitors [1] [3].
  • Cell-Cycle-Independent Roles: CDKs regulate DNA repair (CDK1), stemness (CDK2), and metastasis (CDK5), suggesting multi-targeted inhibition may yield broader anti-tumor effects [9] [7].

Pan-CDK inhibitors offer theoretical advantages by simultaneously targeting cell-cycle progression, transcriptional dependencies, and compensatory pathways, potentially overcoming resistance observed with selective agents [3] [9].

Roniciclib as a Pan-CDK Inhibitor: Historical Development and Preclinical Rationale

Roniciclib (BAY 1000394) is an orally bioavailable ATP-competitive inhibitor developed by Bayer AG. Precharacterization demonstrated low-nanomolar activity against cell-cycle CDKs (IC50: CDK1 ≤5 nM, CDK2 ≤11 nM, CDK4 ≤5 nM, CDK6 ≤5 nM) and transcriptional CDKs (CDK7 ≤8 nM, CDK9 ≤1 nM) [1] [8]. Key preclinical findings underpinning its development include:

  • Broad Anti-Proliferative Activity: Roniciclib inhibited growth in 60 human cancer cell lines spanning diverse origins (lung, ovarian, colon) and genetic backgrounds, with IC50 values consistently <100 nM [1] [5].
  • Mechanistic Validation: Treatment induced G2/M arrest (via CDK1 inhibition), caspase-3 activation, and apoptosis in cervical cancer (HeLa) and anaplastic thyroid cancer (ATC) models [5] [8].
  • Synergy with Chemotherapy: In small-cell lung cancer (SCLC) xenografts, roniciclib potentiated cisplatin/etoposide efficacy without exacerbating toxicity, attributed to suppression of DNA repair proteins and anti-apoptotic factors [1] [8].
  • Pharmacokinetic Profile: Oral bioavailability (~50%) and dose-proportional exposure across species supported twice-daily (BID) dosing in humans to sustain target coverage [1].

Table 2: Preclinical Efficacy of Roniciclib in Selected Cancer Models

Cancer TypeModel SystemKey FindingsProposed Mechanism
Anaplastic Thyroid Cancer8505C, KAT18 cell linesDm (median-effect dose): 9.7–16.4 nM; Caspase-3 activation (↑1.6–2.2-fold); G2/M arrest (↑1.4–2.0-fold)CDK1 inhibition, Aurora A suppression
Small-Cell Lung CancerNCI-H69 xenograftsTumor growth inhibition: 85% (monotherapy); Synergy with cisplatin/etoposideCDK9-mediated Mcl-1 suppression
Cervical CancerHeLa xenograftsDose-dependent tumor regression (TGI >90% at 100 nM)CDK1/9 dually inhibition
Ovarian CancerA2780 cell lineAdditive effect with paclitaxel; G2/M accumulationCDK1/2 inhibition

Roniciclib’s ability to simultaneously disrupt cell-cycle progression (via CDK1/2/4/6) and survival signals (via CDK7/9) provided a strong mechanistic rationale for clinical translation in aggressive malignancies [1] [5] [8].

Properties

CAS Number

1223498-69-8

Product Name

Roniciclib

IUPAC Name

3-[2-[4-(cyclopropylsulfonimidoyl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]oxybutan-2-ol

Molecular Formula

C18H21F3N4O3S

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C18H21F3N4O3S/c1-10(26)11(2)28-16-15(18(19,20)21)9-23-17(25-16)24-12-3-5-13(6-4-12)29(22,27)14-7-8-14/h3-6,9-11,14,22,26H,7-8H2,1-2H3,(H,23,24,25)

InChI Key

UELYDGOOJPRWGF-UHFFFAOYSA-N

SMILES

CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3)O

Solubility

Soluble in DMSO, not in water

Synonyms

BAY1000394; BAY1000394; BAY 1000394; Roniciclib.

Canonical SMILES

CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3)O

Isomeric SMILES

C[C@H]([C@@H](C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)[S@](=N)(=O)C3CC3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.